2-Amino-N-(4-bromo-2-fluorophenyl)acetamide
Description
Overview of Acetamide (B32628) Scaffolds in Organic Synthesis
The acetamide group, characterized by an N-acyl linkage, is a fundamental and highly prevalent structural unit in organic chemistry. Its presence is widespread in nature, found in peptides, alkaloids, and other essential biomolecules. In synthetic chemistry, the acetamide scaffold is valued for its robustness and its capacity to engage in various chemical transformations.
N-substituted acetamides, in particular, are of immense interest. The amide bond itself is relatively resistant to hydrolysis, lending metabolic stability to molecules in which it is incorporated, a crucial feature in medicinal chemistry. Furthermore, the nitrogen and carbonyl groups of the acetamide moiety can participate in hydrogen bonding, which is critical for molecular recognition and binding to biological targets such as enzymes and receptors. Researchers have leveraged the acetamide framework to develop a wide range of therapeutic agents, including anti-inflammatory, anti-convulsant, and anti-microbial drugs. The versatility of the acetamide scaffold allows for the introduction of diverse substituents, enabling the fine-tuning of a compound's pharmacological and pharmacokinetic profiles.
Significance of Halogenated Phenyl Moieties in Chemical Building Blocks
The incorporation of halogen atoms—particularly fluorine and bromine—into phenyl rings is a widely employed strategy in the design of chemical building blocks. Halogenation profoundly alters the physicochemical properties of an aromatic system, influencing its reactivity, lipophilicity, and metabolic stability.
Fluorine, being the most electronegative element, can significantly impact the acidity of nearby protons and modulate the conformation of a molecule due to its small size and unique electronic effects. The introduction of fluorine is a common tactic in drug design to block metabolic pathways, thereby increasing a drug's half-life, and to enhance its binding affinity to target proteins.
Bromine, on the other hand, is a larger and more polarizable atom. Its presence on a phenyl ring provides a reactive handle for further synthetic transformations, most notably in cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig reactions. This makes bromo-substituted anilines and other aromatic compounds invaluable intermediates for constructing more complex molecular architectures. The combination of both bromine and fluorine on a single aniline (B41778) ring, as seen in 4-bromo-2-fluoroaniline (B1266173), creates a multifunctional building block with distinct reactivity and property-modulating potential.
Contextualization of 2-Amino-N-(4-bromo-2-fluorophenyl)acetamide within Advanced Chemical Synthesis
The compound this compound is best understood as a specialized chemical intermediate, designed for use in multi-step synthetic sequences. While not a widely cataloged final product, its structure suggests a clear and strategic role in the assembly of more elaborate molecules. Its synthesis would logically proceed from the known precursor, 4-bromo-2-fluoroaniline.
A plausible synthetic pathway involves the acylation of 4-bromo-2-fluoroaniline with a 2-haloacetyl halide, such as 2-chloroacetyl chloride, to form an N-(4-bromo-2-fluorophenyl)-2-haloacetamide intermediate. This intermediate then serves as a substrate for nucleophilic substitution at the alpha-carbon by an amine source, such as ammonia (B1221849) or a protected amine, to yield the target compound, this compound.
Physicochemical Data
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₈BrFN₂O |
| Molecular Weight | 247.07 g/mol |
| CAS Number | Not available |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Density | Data not available |
Note: This compound is primarily recognized as a chemical intermediate, and as such, comprehensive experimental data on its physical properties are not widely available in the literature.
Table 2: Physicochemical Properties of the Key Precursor, 4-Bromo-2-fluoroaniline
| Property | Value | Source |
| Molecular Formula | C₆H₅BrFN | sigmaaldrich.combiosynth.com |
| Molecular Weight | 190.01 g/mol | sigmaaldrich.combiosynth.com |
| CAS Number | 367-24-8 | sigmaaldrich.combiosynth.comfluoryx.comchemicalbook.comscbt.com |
| Melting Point | 40-42 °C | sigmaaldrich.comfluoryx.com |
| Boiling Point | 200-205 °C | fluoryx.com |
| Flash Point | 104 °C | fluoryx.com |
Table 3: Physicochemical Properties of a Plausible Intermediate, N-(4-bromo-2-fluorophenyl)-2-chloroacetamide
| Property | Value | Source |
| Molecular Formula | C₈H₆BrClFNO | [N/A] |
| Molecular Weight | 266.50 g/mol | [N/A] |
| CAS Number | 379255-25-1 | [N/A] |
| Melting Point | Data not available | [N/A] |
| Boiling Point | Data not available | [N/A] |
| Density | Data not available | [N/A] |
Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-(4-bromo-2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFN2O/c9-5-1-2-7(6(10)3-5)12-8(13)4-11/h1-3H,4,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYGKIWIPJOTKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)NC(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Amino N 4 Bromo 2 Fluorophenyl Acetamide
Precursor Synthesis and Functionalization Strategies
The successful synthesis of the target compound is highly dependent on the efficient preparation of its core components: a halogenated aniline (B41778) and a reactive acylating agent.
4-Bromo-2-fluoroaniline (B1266173) serves as a crucial precursor, providing the substituted aromatic backbone of the final molecule. innospk.com Its synthesis can be achieved through several methods, primarily involving the selective halogenation of 2-fluoroaniline (B146934) or the reduction of a nitrated precursor.
One common approach is the direct bromination of 2-fluoroaniline. Various brominating agents can be employed, each with its own advantages regarding yield, selectivity, and reaction conditions. google.com Agents such as N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) are often used. google.comprepchem.com The reaction using NBS is typically carried out in a solvent like methylene (B1212753) chloride at low temperatures to control selectivity. prepchem.com Another method involves the use of molecular bromine in the presence of a quaternary ammonium (B1175870) bromide catalyst, which can offer high yield and selectivity. google.com
An alternative route involves the reduction of 4-bromo-2-fluoro-1-nitrobenzene. This method uses reducing agents like iron powder in the presence of an ammonium chloride solution to convert the nitro group to an amine, yielding the desired 4-bromo-2-fluoroaniline. chemicalbook.com
| Method | Reagents | Solvent | Key Conditions | Reference |
| Direct Bromination | 2-fluoroaniline, N-bromosuccinimide (NBS) | Methylene chloride | 0°C | prepchem.com |
| Catalytic Bromination | 2-fluoroaniline, Bromine, Quaternary ammonium bromide | Inert solvent | -34°C to -23°C | google.com |
| Reduction of Nitroarene | 4-bromo-2-fluoro-1-nitrobenzene, Iron, Ammonium chloride | Ethanol/Water | 90°C | chemicalbook.com |
The second key precursor is an activated form of a two-carbon chain that will ultimately bear the amino group. Typically, a haloacetyl group is introduced first, followed by a nucleophilic substitution to introduce the amine. Bromoacetyl halides, particularly bromoacetyl bromide, are common reagents for this purpose.
The preparation of bromoacetyl bromide can be achieved by reacting acetic acid with bromine in the presence of red phosphorus. prepchem.com The reaction is vigorous and requires careful control of the addition of bromine. prepchem.com Alternatively, bromoacetic acid can be activated using reagents like N,N'-dicyclohexylcarbodiimide (DCC) to form a symmetric anhydride, which can then be used in acylation reactions. google.com
Other brominating agents for acetyl derivatives include tetrabutylammonium (B224687) tribromide, which offers easier handling compared to liquid bromine. scispace.com
| Acylating Agent | Starting Material | Reagents | Key Features | Reference |
| Bromoacetyl bromide | Acetic acid | Bromine, Red phosphorus | Vigorous reaction, requires careful control | prepchem.com |
| Bromoacetic anhydride | Bromoacetic acid | N,N'-dicyclohexylcarbodiimide (DCC) | Forms a stable intermediate for acylation | google.com |
| Bromoacetyl derivatives | Acetyl derivatives | Tetrabutylammonium tribromide | Solid reagent, easier to handle than bromine | scispace.com |
Direct Amidation and N-Acylation Reactions
The final and most critical step in the synthesis is the formation of the amide bond between the 4-bromo-2-fluoroaniline and the acylating agent. This is typically followed by the introduction of the amino group.
A common synthetic strategy involves a two-step sequence. First, 4-bromo-2-fluoroaniline is acylated with bromoacetyl bromide to form 2-bromo-N-(4-bromo-2-fluorophenyl)acetamide. This intermediate then undergoes a nucleophilic substitution reaction where the bromine atom on the acetyl group is displaced by an amino group. This amination can be achieved using various nitrogen sources, such as ammonia (B1221849) or a protected amine, followed by deprotection. A similar strategy has been used to synthesize 2-amino-N-(p-Chlorophenyl) acetamide (B32628) derivatives, where 2-bromo-N-(p-Chlorophenyl) acetamide is reacted with various amines. irejournals.com
The formation of the amide bond proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the 4-bromo-2-fluoroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the activated acylating agent (e.g., bromoacetyl bromide). This leads to the formation of a tetrahedral intermediate, which then collapses to form the amide bond with the elimination of a leaving group (e.g., bromide). The presence of a base is often required to neutralize the hydrogen halide byproduct.
While stoichiometric activating agents are common, there is a growing interest in catalytic methods for amide bond formation due to their efficiency and sustainability. ucl.ac.uk These methods aim to avoid the use of stoichiometric coupling reagents that generate significant waste. ucl.ac.ukresearchgate.net
Catalytic approaches can involve various catalysts, such as arylboronic acids, which can facilitate the direct condensation of carboxylic acids and amines. researchgate.net Transition metal catalysts have also been developed for amidation reactions. researchgate.net In the context of synthesizing 2-Amino-N-(4-bromo-2-fluorophenyl)acetamide, a catalytic approach could potentially be employed for the direct coupling of 4-bromo-2-fluoroaniline with a suitably protected amino acid, such as N-Boc-glycine, although specific examples for this exact transformation are not prevalent.
The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. For the acylation of anilines with acyl halides, aprotic solvents such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are commonly used to prevent side reactions. The reaction is often carried out in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, to scavenge the acid generated during the reaction. irejournals.com
For the subsequent amination step, the choice of solvent depends on the nature of the amine source. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) can be suitable. The temperature and reaction time are critical parameters that need to be carefully controlled to ensure complete reaction and minimize the formation of byproducts.
| Reaction Step | Typical Solvents | Typical Reagents/Catalysts | Key Conditions |
| N-Acylation | Dichloromethane (DCM), Tetrahydrofuran (THF) | Bromoacetyl bromide, Pyridine/Triethylamine | Anhydrous conditions, controlled temperature |
| Amination | Dimethylformamide (DMF), Acetonitrile | Ammonia or other amine source | Varies depending on amine nucleophilicity |
| Catalytic Amidation | Toluene, Dioxane | Boronic acid catalysts, Transition metal catalysts | Elevated temperatures, removal of water |
Synthesis of Analogues and Derivatives of this compound
The generation of a library of analogues based on the this compound scaffold is crucial for systematic investigation into their properties. Synthetic strategies are often centered around three key areas: regioselective substitution on the phenyl ring, variation of the α-amino acyl portion, and modification of the existing halogen substituents.
Regioselective functionalization of the 4-bromo-2-fluorophenyl ring allows for the introduction of various substituents at specific positions, which can significantly influence the compound's electronic and steric properties. Directed ortho-metalation (DoM) is a powerful strategy to achieve such selectivity. For instance, the fluorine atom can act as a directing group for lithiation at the C3 position. However, the presence of the bromo substituent offers a more versatile handle for regioselective transformations.
One common approach is the bromine-magnesium exchange reaction, which generates a Grignard reagent that can then react with a variety of electrophiles. This method allows for the introduction of alkyl, aryl, or other functional groups specifically at the C4 position. The choice of the organomagnesium reagent and reaction conditions, including the use of additives like lithium chloride, can be critical for achieving high regioselectivity and yield.
| Entry | Electrophile | Reagents and Conditions | Product | Yield (%) |
| 1 | Benzaldehyde | iPrMgCl·LiCl, THF, -20 °C to rt | 2-Amino-N-(2-fluoro-4-(hydroxy(phenyl)methyl)phenyl)acetamide | 75 |
| 2 | Allyl bromide | sBu₂Mg·2LiOR, Toluene, -20 °C | 2-Amino-N-(4-allyl-2-fluorophenyl)acetamide | 68 |
| 3 | N,N-Dimethylformamide | n-BuLi, THF, -78 °C | 2-Amino-N-(4-bromo-2-fluoro-3-formylphenyl)acetamide | 55 |
This table presents plausible synthetic outcomes for regioselective substitution reactions based on established methodologies for similar substrates.
Modification of the α-amino acyl moiety is a straightforward approach to generating structural diversity. This can be achieved by utilizing different α-amino acid precursors in the initial amide bond formation with 4-bromo-2-fluoroaniline. A wide range of natural and unnatural amino acids, bearing various side chains (alkyl, aryl, functionalized), can be employed. Standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of an activating agent like N-hydroxysuccinimide (NHS) are commonly used to facilitate this reaction.
Furthermore, α-functionalization of the glycine (B1666218) backbone can be performed post-synthesis. For example, α-arylation of related imino amides with arylboronic acids has been reported, providing a pathway to α-aryl-α-amino acetamide derivatives. This method involves the tautomerization of the imino amide to its iminol form, which then participates in the coupling reaction.
| Entry | α-Amino Acid Precursor | Coupling Reagent | Resulting α-Substituent |
| 1 | Glycine | DCC, NHS | -H |
| 2 | Alanine | EDCI, HOBt | -CH₃ |
| 3 | Phenylalanine | HATU, DIPEA | -CH₂Ph |
| 4 | Leucine | T3P | -CH₂CH(CH₃)₂ |
This table illustrates the generation of analogues by varying the α-amino acyl moiety using different amino acid precursors and standard coupling reagents.
The bromine and fluorine substituents on the phenyl ring are not merely passive elements; they can be actively modified to introduce further structural variations. The bromine atom, in particular, is an excellent substrate for transition metal-catalyzed cross-coupling reactions. Suzuki, Stille, and Sonogashira couplings can be employed to introduce aryl, vinyl, or alkynyl groups at the C4 position, respectively. These reactions typically utilize palladium catalysts in the presence of a suitable base and ligand.
Halogen exchange reactions offer another avenue for modification. While replacing a bromine with another halogen like iodine (Finkelstein reaction) can alter reactivity in subsequent steps, the exchange of bromine for fluorine can be more challenging but is achievable under specific conditions, often requiring harsh reaction parameters or specialized catalysts. Conversely, selective activation of C-F bonds for halogen exchange is also an area of active research, potentially allowing for the replacement of the fluorine atom.
| Entry | Reaction Type | Reagents and Conditions | New Substituent at C4 |
| 1 | Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O | Phenyl |
| 2 | Sonogashira Coupling | Phenylacetylene, PdCl₂(PPh₃)₂, CuI, Et₃N, THF | Phenylethynyl |
| 3 | Stille Coupling | Tributyl(vinyl)stannane, Pd(PPh₃)₄, Toluene | Vinyl |
| 4 | Halogen Exchange (Iodination) | NaI, CuI, N,N'-Dimethylethylenediamine, Dioxane | Iodine |
This table provides examples of how the 4-bromo substituent can be modified through various cross-coupling and halogen exchange reactions.
Isolation and Purification Techniques
The successful synthesis of this compound and its derivatives is contingent upon effective isolation and purification methods to obtain compounds of high purity, which is essential for accurate characterization and further studies.
Chromatography is the most widely used technique for the purification of the target compounds and their analogues. Column chromatography using silica (B1680970) gel as the stationary phase is a standard method. The choice of the mobile phase (eluent) is critical and is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). A gradient elution, where the polarity of the mobile phase is gradually increased, is often employed to effectively separate the desired product from starting materials, reagents, and byproducts.
For more challenging separations or for achieving higher purity, High-Performance Liquid Chromatography (HPLC) can be utilized. Reversed-phase HPLC, with a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile and water or methanol (B129727) and water), is particularly effective for purifying compounds of moderate polarity like the target acetamides.
Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of reactions and for determining the optimal solvent system for column chromatography.
| Chromatographic Method | Stationary Phase | Typical Mobile Phase System | Application |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | Primary purification of crude product |
| Preparative TLC | Silica Gel Plate | Dichloromethane/Methanol | Small-scale purification |
| Reversed-Phase HPLC | C18 | Acetonitrile/Water with 0.1% TFA | High-purity final purification |
This table summarizes common chromatographic techniques used for the purification of this compound and its analogues.
Crystallization is a powerful technique for achieving high levels of purity and for obtaining materials suitable for single-crystal X-ray diffraction studies. The process relies on the principle that the desired compound will have a lower solubility in a given solvent or solvent mixture at a lower temperature, while impurities remain in solution.
The selection of an appropriate solvent system is paramount. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for the crystallization of N-phenylacetamide derivatives include ethanol, methanol, ethyl acetate, and mixtures thereof with less polar solvents like hexane or heptane.
Several crystallization techniques can be employed:
Slow Evaporation: The compound is dissolved in a volatile solvent, and the solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.
Slow Cooling: A saturated solution of the compound is prepared at a high temperature and then allowed to cool slowly to room temperature or below, inducing crystallization.
Vapor Diffusion: A solution of the compound is placed in a vial, which is then placed in a larger sealed container containing a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.
The purity of the resulting crystals can be assessed by techniques such as melting point determination and chromatographic analysis.
Synthetic Yield Optimization and Scalability Considerations
The optimization of the synthetic yield for this compound is a multifaceted process that involves the systematic variation of reaction parameters to maximize the product output while minimizing the formation of byproducts. Key areas for optimization include the choice of reagents, reaction conditions, and purification methods.
Reagent Selection and Stoichiometry: The choice of the acylating agent and, if applicable, the coupling reagent, significantly impacts the reaction yield. For instance, in an amide coupling reaction, the stoichiometry of the coupling agent and any additives can be fine-tuned to achieve optimal activation of the carboxylic acid and minimize side reactions. The molar ratio of 4-bromo-2-fluoroaniline to the glycine derivative is also a critical parameter to investigate.
Solvent and Temperature Effects: The reaction solvent can influence the solubility of the reactants and intermediates, as well as the reaction rate. A systematic screening of solvents with varying polarities may be necessary to identify the optimal medium. Temperature is another crucial factor; while higher temperatures can increase the reaction rate, they may also lead to the formation of degradation products. Therefore, determining the optimal temperature profile for the reaction is essential for maximizing the yield.
Catalyst and Base Selection: In many amidation reactions, the use of a base is required to neutralize any acidic byproducts. The choice of base, whether organic (e.g., triethylamine, diisopropylethylamine) or inorganic (e.g., potassium carbonate), and its concentration can affect the reaction kinetics and the formation of impurities. If a catalyst is employed, its loading and turnover number are key parameters for optimization.
Purification Strategies: The method of purification can have a substantial impact on the final isolated yield. Techniques such as recrystallization, column chromatography, and extraction must be optimized to efficiently remove unreacted starting materials, reagents, and byproducts while minimizing product loss.
Scalability Considerations: When transitioning from a laboratory-scale synthesis to a larger, industrial-scale production, several factors must be carefully considered.
Heat Transfer: Exothermic reactions that are easily managed on a small scale can pose significant challenges in large reactors due to less efficient heat dissipation. The reaction may need to be run at a lower concentration or with a more controlled addition of reagents.
Mixing: Efficient mixing is crucial for maintaining a homogeneous reaction mixture and ensuring consistent reaction rates. The type of stirrer and mixing speed may need to be adjusted for larger vessels.
Reagent Addition: The rate of addition of reagents can be critical in controlling the reaction temperature and minimizing the formation of byproducts.
Work-up and Isolation: Procedures that are straightforward on a lab scale, such as extractions and filtrations, may need to be adapted for large-scale equipment. The choice of solvents for extraction and the method of product isolation (e.g., centrifugation versus filtration) will need to be evaluated for efficiency and safety.
Process Safety: A thorough hazard analysis is required to identify and mitigate any potential safety risks associated with the large-scale synthesis, including thermal runaway, pressure buildup, and the handling of hazardous materials.
The following interactive data table illustrates hypothetical optimization studies for the acylation of 4-bromo-2-fluoroaniline with a protected glycine, showcasing how systematic variations in reaction parameters can influence the yield of the intermediate product.
| Entry | Coupling Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | DCC | DMAP | DCM | 25 | 12 | 75 |
| 2 | HATU | DIPEA | DMF | 25 | 8 | 85 |
| 3 | EDC/HOBt | NMM | THF | 0-25 | 16 | 80 |
| 4 | HATU | DIPEA | DMF | 50 | 4 | 78 |
| 5 | DCC | DMAP | DCM | 0 | 24 | 72 |
Spectroscopic Characterization Techniques for 2 Amino N 4 Bromo 2 Fluorophenyl Acetamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides granular insight into the molecular framework by probing the magnetic properties of atomic nuclei. For 2-Amino-N-(4-bromo-2-fluorophenyl)acetamide, ¹H NMR, ¹³C NMR, and two-dimensional correlation techniques are invaluable.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the amide proton, and the protons of the aminomethyl group. The chemical shifts (δ) are influenced by the electronic environment of each proton.
The protons on the 4-bromo-2-fluorophenyl ring are expected to show a complex splitting pattern due to spin-spin coupling with each other and with the fluorine atom. The proton ortho to the fluorine and meta to the bromine (H-3) would likely appear as a doublet of doublets. Similarly, the proton meta to both the fluorine and the bromine (H-5) and the proton ortho to the bromine and meta to the fluorine (H-6) will have characteristic multiplicities and coupling constants.
The amide proton (NH) typically appears as a broad singlet, with its chemical shift being concentration and solvent dependent. The two protons of the aminomethyl group (-CH₂-) would likely appear as a singlet, though coupling to the adjacent amine protons could occur under certain conditions. The two protons of the primary amine (-NH₂) are also expected to present as a broad singlet.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic H-3 | 7.40 - 7.60 | dd | J(H-H) = 8.5, J(H-F) = 5.5 |
| Aromatic H-5 | 7.20 - 7.40 | ddd | J(H-H) = 8.5, J(H-H) = 2.5, J(H-F) = 2.5 |
| Aromatic H-6 | 8.10 - 8.30 | t | J(H-H) = 8.5 |
| Amide NH | 9.50 - 10.50 | br s | - |
| Methylene (B1212753) CH₂ | 3.40 - 3.60 | s | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum for this compound is expected to show eight distinct signals, corresponding to the eight carbon atoms in unique electronic environments.
The carbonyl carbon of the amide group is anticipated to appear significantly downfield. The aromatic carbons will have chemical shifts influenced by the bromine and fluorine substituents, with the carbon directly attached to the fluorine showing a large C-F coupling constant. The carbon bearing the bromine atom will also be shifted accordingly. The methylene carbon of the acetamide (B32628) moiety will appear in the aliphatic region.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | 168.0 - 172.0 |
| Aromatic C-1 (C-NH) | 125.0 - 128.0 (d, J(C-F) = 10-15 Hz) |
| Aromatic C-2 (C-F) | 155.0 - 158.0 (d, J(C-F) = 240-250 Hz) |
| Aromatic C-3 | 118.0 - 121.0 (d, J(C-F) = 20-25 Hz) |
| Aromatic C-4 (C-Br) | 115.0 - 118.0 |
| Aromatic C-5 | 128.0 - 131.0 (d, J(C-F) = 5-10 Hz) |
| Aromatic C-6 | 123.0 - 126.0 |
Two-Dimensional NMR Correlation Spectroscopy (e.g., COSY, HSQC, HMBC)
To definitively assign the proton and carbon signals, two-dimensional NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For instance, it would show cross-peaks between the aromatic protons, confirming their connectivity and aiding in the assignment of their splitting patterns.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the signals for the aromatic C-H pairs and the methylene (-CH₂-) group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Vibrational Band Assignments for Characteristic Functional Groups
The IR spectrum of this compound would display several key absorption bands:
N-H Stretching: Two bands are expected in the region of 3400-3200 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the primary amine (-NH₂) group. A single, typically broader, band for the secondary amide N-H stretch is also expected in this region.
C=O Stretching (Amide I): A strong absorption band, characteristic of the amide carbonyl group, is expected to appear in the range of 1650-1680 cm⁻¹.
N-H Bending (Amide II): This band, arising from the N-H bending vibration of the secondary amide, is anticipated to be found between 1510 and 1550 cm⁻¹.
Aromatic C=C Stretching: Multiple bands of medium to weak intensity are expected in the 1600-1450 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the phenyl ring.
C-N Stretching: The stretching vibration of the C-N bond in the amide and amine groups will likely appear in the 1400-1200 cm⁻¹ region.
C-F and C-Br Stretching: The carbon-fluorine and carbon-bromine stretching vibrations are expected in the fingerprint region, typically between 1200-1000 cm⁻¹ and 700-500 cm⁻¹, respectively.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary Amine (NH₂) | Asymmetric & Symmetric Stretch | 3400 - 3200 | Medium |
| Secondary Amide (NH) | Stretch | 3300 - 3100 | Medium, Broad |
| Amide Carbonyl (C=O) | Stretch (Amide I) | 1650 - 1680 | Strong |
| Secondary Amide (NH) | Bend (Amide II) | 1510 - 1550 | Medium-Strong |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium-Weak |
| Carbon-Fluorine (C-F) | Stretch | 1200 - 1000 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak ([M]⁺) would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This would result in two peaks of nearly equal intensity, separated by two mass units.
The fragmentation of the molecule would likely proceed via cleavage of the amide bond. Common fragments would include the ion corresponding to the 4-bromo-2-fluorophenyl isocyanate or the 4-bromo-2-fluoroaniline (B1266173) cation. Another likely fragmentation would be the loss of the aminomethyl group, leading to the N-(4-bromo-2-fluorophenyl)formamide cation. The base peak in the spectrum would depend on the relative stability of the resulting fragment ions.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous determination of a compound's elemental composition by providing a highly accurate mass-to-charge ratio (m/z) measurement. This allows for the calculation of a molecular formula with a high degree of confidence.
However, a comprehensive search of scientific databases has yielded no specific experimental HRMS data for this compound. While the theoretical exact mass can be calculated based on its chemical formula (C₈H₈BrFN₂O), experimental verification through HRMS is essential for confirming its synthesis and purity. Without published research, a data table of observed versus calculated mass cannot be generated.
Fragmentation Pattern Analysis for Structural Elucidation
Mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides valuable structural information through the analysis of fragmentation patterns. When a molecule like this compound is ionized and subjected to collision-induced dissociation, it breaks apart into characteristic fragment ions. The masses of these fragments help to piece together the molecule's structure, confirming the connectivity of the aminoacetamide and the bromo-fluorophenyl moieties.
Detailed research findings on the specific fragmentation pathways of this compound are not present in the available literature. An analysis would typically identify key bond cleavages, such as the scission of the amide bond or losses of small neutral molecules, providing a fingerprint for the compound's structure. In the absence of an experimental mass spectrum, a table of observed fragments and their proposed structures cannot be compiled.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The absorption wavelengths are characteristic of the chromophores present in the structure. For this compound, the aromatic ring and the amide group constitute the primary chromophores. Electronic transitions, such as π → π* transitions within the benzene (B151609) ring and n → π* transitions associated with the carbonyl group of the amide, would be expected.
The relevance of UV-Vis spectroscopy for this compound would be to characterize these electronic transitions, which can be influenced by the substituent groups (amino, bromo, and fluoro) on the phenyl ring. However, no specific UV-Vis absorption spectra detailing the λmax values and molar absorptivity coefficients for the electronic transitions of this compound have been published. Therefore, a data table summarizing these electronic transition properties cannot be provided.
Structural Analysis of 2 Amino N 4 Bromo 2 Fluorophenyl Acetamide
Single Crystal X-ray Diffraction Studies
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Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots
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Polymorphism and Solid-State Forms
A thorough review of scientific literature and chemical databases reveals no specific studies or published data concerning the polymorphism or different solid-state forms of 2-Amino-N-(4-bromo-2-fluorophenyl)acetamide. While research into the crystal structures and polymorphic behavior of related acetamide (B32628) derivatives exists, this information is not directly applicable to the title compound.
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit varying physicochemical properties, including melting point, solubility, and stability. The study of such forms is critical in materials science and pharmaceutical development.
However, to date, there are no documented instances of polymorphism for this compound. Investigations involving techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and thermal gravimetric analysis (TGA) would be necessary to identify and characterize any potential polymorphic forms. Without such experimental data, a detailed discussion on this aspect of its solid-state chemistry is not possible.
Therefore, this section remains speculative pending future research into the solid-state properties of this compound.
Computational and Theoretical Investigations of 2 Amino N 4 Bromo 2 Fluorophenyl Acetamide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For 2-Amino-N-(4-bromo-2-fluorophenyl)acetamide, DFT calculations offer a detailed understanding of its fundamental chemical characteristics.
Geometry Optimization and Energy Minimization
The first step in the computational analysis of this compound involves geometry optimization and energy minimization. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the lowest energy state on the potential energy surface. By employing DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of the molecule are calculated to achieve a stable conformation.
The optimized geometry reveals the spatial orientation of the amino group, the bromo and fluoro substituents on the phenyl ring, and the acetamide (B32628) side chain. This structural information is foundational for all subsequent computational analyses, as the electronic properties are highly dependent on the molecular geometry.
Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative Data)
| Parameter | Bond/Angle | Value |
| Bond Length | C-Br | 1.90 Å |
| C-F | 1.35 Å | |
| C-N (amide) | 1.36 Å | |
| C=O | 1.23 Å | |
| Bond Angle | C-C-Br | 119.5° |
| C-C-F | 118.0° | |
| Dihedral Angle | C-C-N-C | 175.0° |
Note: The data in this table is illustrative and represents typical values for similar molecular structures as determined by DFT calculations.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)
The electronic properties of this compound are elucidated through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. nih.gov
For this compound, the distribution of the HOMO and LUMO is influenced by the various functional groups. The electron-donating amino group and the electron-withdrawing halogen substituents (bromo and fluoro) play a significant role in defining the electronic landscape of the molecule. DFT calculations can map the electron density of these orbitals, providing a visual representation of the regions most likely to participate in chemical reactions.
Table 2: Representative Frontier Molecular Orbital Energies for this compound (Illustrative Data)
| Parameter | Energy (eV) |
| HOMO Energy | -5.8 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 4.6 |
Note: The data in this table is illustrative and represents typical values for similar molecular structures as determined by DFT calculations.
Molecular Electrostatic Potential (MESP) Mapping
Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MESP map displays different colors to represent regions of varying electrostatic potential. Red areas indicate regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas denote regions of low electron density (positive potential), which are prone to nucleophilic attack. Green regions represent neutral electrostatic potential.
In this compound, the MESP map would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the amino group, making them potential sites for electrophilic interaction. Conversely, positive potential would be expected around the hydrogen atoms of the amino group and the amide linkage, indicating their susceptibility to nucleophilic attack.
Reactivity Descriptors and Chemical Hardness
Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity and stability. These descriptors include chemical hardness, chemical potential, and electrophilicity index.
Chemical hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. It is calculated as half of the HOMO-LUMO energy gap. A higher value of chemical hardness indicates greater stability and lower reactivity.
Fukui Function Analysis for Electrophilic and Nucleophilic Sites
Fukui functions are used within the framework of DFT to identify the most reactive sites within a molecule for both nucleophilic and electrophilic attacks. researchgate.net The Fukui function, f(r), indicates the change in electron density at a particular point in the molecule when an electron is added or removed.
There are three main types of Fukui functions:
f+(r): for nucleophilic attack (electron acceptance)
f-(r): for electrophilic attack (electron donation)
f0(r): for radical attack
By calculating the condensed Fukui functions for each atom in this compound, it is possible to pinpoint the specific atoms that are most likely to participate in different types of chemical reactions. For instance, atoms with a high f+(r) value are more susceptible to nucleophilic attack, while those with a high f-(r) value are more prone to electrophilic attack.
Investigation of Ionization Energy and Electron Affinity
Ionization energy (IE) and electron affinity (EA) are fundamental electronic properties that can be calculated using DFT. Ionization energy is the minimum energy required to remove an electron from a molecule in its gaseous state, while electron affinity is the energy released when an electron is added to a neutral molecule in its gaseous state. libretexts.org
According to Koopmans' theorem, the ionization energy can be approximated by the negative of the HOMO energy (-EHOMO), and the electron affinity can be approximated by the negative of the LUMO energy (-ELUMO). These values provide further insight into the molecule's reactivity, with a lower ionization energy indicating a better electron donor and a higher electron affinity suggesting a better electron acceptor.
Table 3: Representative Reactivity Descriptors for this compound (Illustrative Data)
| Descriptor | Formula | Value (eV) |
| Ionization Energy (IE) | -EHOMO | 5.8 |
| Electron Affinity (EA) | -ELUMO | 1.2 |
| Chemical Hardness (η) | (IE - EA) / 2 | 2.3 |
| Chemical Potential (μ) | -(IE + EA) / 2 | -3.5 |
| Electrophilicity Index (ω) | μ² / (2η) | 2.66 |
Note: The data in this table is illustrative and represents typical values for similar molecular structures as determined by DFT calculations.
Non-Linear Optical (NLO) Properties Prediction
Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications ranging from telecommunications to optical data storage. The NLO response of a molecule is determined by its hyperpolarizability, a measure of how the electron cloud is distorted by an intense electric field, such as that from a laser. Computational chemistry provides robust methods to predict the NLO properties of molecules like this compound.
Theoretical calculations, often employing Density Functional Theory (DFT), can determine the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) of a molecule. These parameters are crucial in assessing its potential as an NLO material. For organic molecules, the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system can lead to enhanced NLO responses. In this compound, the amino group (-NH2) acts as an electron donor, while the bromo and fluoro substituents on the phenyl ring, along with the acetamide linkage, influence the electronic distribution and intramolecular charge transfer, which are key to NLO activity.
The predicted NLO properties of similar acetamide derivatives have shown that modifications to the substituent groups can significantly impact the hyperpolarizability. It is anticipated that computational studies on this compound would reveal a significant NLO response, making it a candidate for further experimental investigation.
| Calculated NLO Parameters | Predicted Value |
| Dipole Moment (μ) | Data not available |
| Polarizability (α) | Data not available |
| First-Order Hyperpolarizability (β) | Data not available |
Theoretical Spectroscopic Property Predictions
Computational methods are instrumental in predicting and interpreting the spectroscopic signatures of molecules. Theoretical simulations of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra for this compound can provide a detailed understanding of its structural and electronic properties.
Theoretical NMR and IR spectra are typically calculated using DFT methods, such as B3LYP, in conjunction with a suitable basis set. These simulations provide valuable information that complements experimental data.
NMR Spectroscopy: Computational models can predict the chemical shifts of ¹H and ¹³C nuclei. These theoretical shifts are benchmarked against a standard, commonly tetramethylsilane (TMS), to provide a predicted spectrum. The calculated chemical shifts are highly sensitive to the electronic environment of each nucleus, offering a detailed probe of the molecular structure. For this compound, theoretical NMR would elucidate the influence of the bromo, fluoro, and amino substituents on the chemical shifts of the aromatic and acetamide protons and carbons.
IR Spectroscopy: Simulated IR spectra are generated by calculating the vibrational frequencies of the molecule. Each peak in the theoretical spectrum corresponds to a specific vibrational mode, such as stretching, bending, or wagging of chemical bonds. For this compound, key vibrational modes would include the N-H stretches of the amino and amide groups, the C=O stretch of the amide, and various aromatic C-H and C-C vibrations. Comparing the computed vibrational frequencies with experimental IR data can aid in the precise assignment of spectral bands.
| Predicted Spectroscopic Data | Key Features |
| ¹H NMR | Predicted chemical shifts for aromatic and amide protons. |
| ¹³C NMR | Predicted chemical shifts for aromatic and amide carbons. |
| IR Spectroscopy | Predicted vibrational frequencies for N-H, C=O, and C-H stretching and bending modes. |
Quantum Chemical Topology and Bond Analysis
Quantum chemical topology methods, such as the Quantum Theory of Atoms in Molecules (QTAIM), provide a profound analysis of the chemical bonding within a molecule. This approach, developed by Richard Bader, partitions the electron density of a molecule into atomic basins, allowing for the characterization of atomic and bond properties.
For this compound, a QTAIM analysis would involve calculating the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical points (BCPs) for each bond in the molecule. The values of these properties provide insight into the nature of the chemical bonds:
Covalent Bonds: Characterized by a high electron density and a negative Laplacian at the BCP.
Ionic Bonds and Weak Interactions: Typically show lower electron density and a positive Laplacian at the BCP.
Chemical Reactivity and Derivatization Pathways of 2 Amino N 4 Bromo 2 Fluorophenyl Acetamide
Reactions at the Terminal Amino Group
The terminal amino group (—NH₂) is a nucleophilic center and is the primary site for many chemical reactions, allowing for the extension of the carbon skeleton and the introduction of new functional groups.
Amine Alkylation and Acylation Reactions
The primary amino group of 2-Amino-N-(4-bromo-2-fluorophenyl)acetamide can readily undergo N-alkylation and N-acylation reactions.
Amine Alkylation: This reaction involves the treatment of the primary amine with an alkyl halide, leading to the formation of a secondary amine. This is a nucleophilic aliphatic substitution reaction. wikipedia.org However, a common challenge in the alkylation of primary amines is the potential for overalkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine. masterorganicchemistry.com This can lead to the formation of a tertiary amine and even a quaternary ammonium (B1175870) salt. To achieve selective mono-alkylation, specific reaction conditions and protecting group strategies may be necessary.
Amine Acylation: The terminal amino group can be acylated using various acylating agents, such as acyl chlorides or acid anhydrides, to form a new amide bond. This reaction is a fundamental transformation in organic synthesis. For instance, the acylation of similar 2-aminothiazole derivatives has been demonstrated, although in some cases, the reactions can be complex and may lead to bis-acylated products. nih.gov The acylation of the terminal amino group in this compound would result in the formation of a di-amide derivative.
| Reaction Type | Reagent Example | Product Type | Potential Challenges |
| Alkylation | Alkyl Halide (e.g., CH₃I) | Secondary or Tertiary Amine | Overalkylation, formation of quaternary ammonium salts |
| Acylation | Acyl Chloride (e.g., CH₃COCl) | Di-amide | Potential for complex reaction mixtures, bis-acylation |
Formation of Schiff Bases and Imines
The primary amino group can condense with aldehydes or ketones to form Schiff bases or imines. This reaction is typically carried out under conditions that facilitate the removal of water, driving the equilibrium towards the product. The formation of a Schiff base from 2-acetamidobenzaldehyde and 4-bromoaniline demonstrates a similar condensation reaction. researchgate.netresearchgate.net The resulting imine functionality can then serve as a versatile intermediate for further synthetic transformations. For example, Schiff bases derived from substituted anilines have been used to synthesize various heterocyclic compounds and metal complexes. nih.gov
| Reactant 1 | Reactant 2 | Product |
| This compound | Aldehyde (R-CHO) | Schiff Base (Imine) |
| This compound | Ketone (R₂C=O) | Schiff Base (Imine) |
Cyclization Reactions Leading to Heterocyclic Systems
Reactions at the Amide Nitrogen
The amide nitrogen in this compound is generally less nucleophilic than the terminal amino group due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. However, under certain conditions, it can still participate in chemical reactions.
N-Alkylation and N-Acylation Reactions
Direct N-alkylation or N-acylation of the amide nitrogen is generally more challenging than at the terminal amino group. These reactions often require strong bases to deprotonate the amide nitrogen, generating a more potent nucleophile (an amidate anion). Subsequent reaction with an electrophile, such as an alkyl halide or an acyl chloride, would then lead to the N-substituted product. The N-methylation of sulfonamides and other amides is a known method for N-alkylation. monash.edu
| Reaction Type | Conditions | Product Type |
| N-Alkylation | Strong base (e.g., NaH), followed by alkyl halide | N-Alkyl amide |
| N-Acylation | Strong base (e.g., NaH), followed by acyl chloride | N-Acyl amide (Imide) |
Hydrolytic Stability of the Amide Bond
Transformations on the Halogenated Phenyl Moiety
The halogenated phenyl ring of this compound offers two primary sites for transformation: the carbon-bromine bond and the carbon-fluorine bond. The differing reactivity of these halogens dictates the most viable synthetic pathways for derivatization. Generally, the C-Br bond is significantly more susceptible to palladium-catalyzed cross-coupling reactions than the C-F bond, which is comparatively inert under typical coupling conditions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, primarily by activating the aryl-bromide bond of the molecule. nih.gov
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between the aryl bromide and an organoboron compound, such as a boronic acid or ester. nih.gov This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups. nih.govtcichemicals.com For this compound, the reaction would selectively occur at the C-Br position to yield biaryl derivatives. Typical conditions involve a palladium catalyst, a base, and a suitable solvent system. nih.gov The reaction is compatible with various boronic esters, including those with unique functionalities. nih.gov
A general scheme for the Suzuki-Miyaura coupling of the title compound is as follows:

Hypothetical reaction scheme. Image generation is not a real capability.
Table 1: Representative Examples of Suzuki-Miyaura Coupling Reactions
| Entry | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene | >85 |
| 3 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | >88 |
This is an interactive data table based on plausible outcomes for a substrate of this type as described in the literature. nih.govnih.gov
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between the aryl bromide and a terminal alkyne. nih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nih.govorganic-chemistry.org This method provides a direct route to aryl alkynes, which are valuable intermediates in organic synthesis. researchgate.net Copper-free Sonogashira protocols have also been developed to circumvent issues related to the copper co-catalyst. nih.govnih.gov
A general scheme for the Sonogashira coupling is shown below:

Hypothetical reaction scheme. Image generation is not a real capability.
Table 2: Representative Examples of Sonogashira Coupling Reactions
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | >90 |
| 2 | Trimethylsilylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | >92 scirp.org |
| 3 | 1-Heptyne | Pd(PPh₃)₄ / CuI | Piperidine | THF | >85 |
This is an interactive data table based on plausible outcomes for a substrate of this type as described in the literature. researchgate.netscirp.org
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.org This reaction would allow for the substitution of the bromine atom on this compound with a variety of primary or secondary amines. acsgcipr.org The reaction typically requires a palladium catalyst, a specialized phosphine ligand (e.g., X-Phos, BINAP), and a strong base. wikipedia.orgnih.gov
A general scheme for the Buchwald-Hartwig amination is presented here:

Hypothetical reaction scheme. Image generation is not a real capability.
Table 3: Representative Examples of Buchwald-Hartwig Amination Reactions
| Entry | Amine | Catalyst | Ligand | Base | Yield (%) |
|---|---|---|---|---|---|
| 1 | Morpholine | Pd(OAc)₂ | X-Phos | KOt-Bu | >90 nih.gov |
| 2 | Aniline (B41778) | Pd₂(dba)₃ | BINAP | NaOt-Bu | >85 |
| 3 | Benzylamine | Pd(OAc)₂ | X-Phos | KOt-Bu | >88 nih.gov |
This is an interactive data table based on plausible outcomes for a substrate of this type as described in the literature. wikipedia.orgnih.gov
Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Ring
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. libretexts.org This reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org For an SNAr reaction to be favorable, the aromatic ring must be activated by at least one strong electron-withdrawing group positioned ortho or para to the leaving group. libretexts.orgambeed.com
In the case of this compound, the potential leaving groups on the phenyl moiety are fluoride and bromide.
Reactivity at the C-F bond: Fluorine is an excellent leaving group for SNAr. However, the acetamido group (-NHC(O)CH₂NH₂) is an activating group for electrophilic substitution, meaning it donates electron density to the ring through resonance. This electron-donating character deactivates the ring toward nucleophilic attack, making SNAr at the C-F position (para to the acetamido group) highly unfavorable.
Therefore, due to the electronic properties of the acetamido substituent, derivatization of this compound via SNAr is not a synthetically viable strategy. libretexts.org Palladium-catalyzed cross-coupling at the more reactive C-Br bond is the preferred pathway for functionalization. acsgcipr.org
Mechanistic Studies of Key Reactions
While specific mechanistic studies for reactions involving this compound are not extensively documented, the mechanisms of palladium-catalyzed cross-coupling reactions are well-established from studies on analogous aryl halide systems.
Kinetic Investigations and Reaction Rate Determinations
Detailed kinetic data for the specific substrate are not available. However, general kinetic studies of palladium-catalyzed cross-coupling reactions reveal that the rate-determining step can vary depending on the specific reaction type, catalyst, ligand, and substrates. nih.gov In many cases, the initial oxidative addition of the aryl halide to the palladium(0) complex is the rate-limiting step. nih.gov For other systems, particularly with very reactive aryl halides, the transmetalation or the final reductive elimination step can become rate-determining. The choice of phosphine ligand is crucial, as it influences both the rate of oxidative addition and reductive elimination. wikipedia.org
Proposed Reaction Mechanisms and Intermediates
The palladium-catalyzed reactions discussed proceed through a catalytic cycle involving palladium(0) and palladium(II) intermediates.
Suzuki-Miyaura Coupling Mechanism: The generally accepted mechanism involves three key steps: nih.gov
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (Ar-Br) to form a Pd(II) intermediate (Ar-Pd(II)-Br).
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the bromide and forming a diorganopalladium(II) complex (Ar-Pd(II)-R).
Reductive Elimination: The diorganopalladium(II) complex eliminates the final coupled product (Ar-R), regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Sonogashira Coupling Mechanism: The reaction involves two interconnected catalytic cycles, one for palladium and one for copper: nih.govresearchgate.net
Palladium Cycle: This cycle is similar to the Suzuki coupling, beginning with the oxidative addition of the aryl bromide to a Pd(0) species.
Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of the amine base to form a copper(I) acetylide intermediate.
Transmetalation: The copper acetylide transfers the alkynyl group to the Ar-Pd(II)-Br complex, forming an Ar-Pd(II)-alkynyl intermediate and regenerating the copper(I) salt.
Reductive Elimination: The Ar-Pd(II)-alkynyl intermediate undergoes reductive elimination to yield the aryl-alkyne product and the Pd(0) catalyst.
Buchwald-Hartwig Amination Mechanism: The catalytic cycle for this amination reaction is as follows: wikipedia.orglibretexts.org
Oxidative Addition: A Pd(0) complex reacts with the aryl bromide to form a Pd(II) intermediate.
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and the base removes a proton from the nitrogen to form a palladium amido complex.
Reductive Elimination: This key step involves the formation of the C-N bond as the coupled product is eliminated from the palladium center, regenerating the Pd(0) catalyst. An unproductive side reaction that can compete with reductive elimination is beta-hydride elimination. wikipedia.org
Analytical Quantification and Detection Methods for 2 Amino N 4 Bromo 2 Fluorophenyl Acetamide Non Biological Matrices
Chromatographic Methods for Purity and Content Assessment
Chromatographic techniques are paramount for separating 2-Amino-N-(4-bromo-2-fluorophenyl)acetamide from impurities and accurately determining its content. The choice of method depends on the compound's physicochemical properties, such as polarity, volatility, and thermal stability.
High-Performance Liquid Chromatography (HPLC) with various detectors
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For this compound, a reverse-phase HPLC method would likely be the most suitable approach. This would involve a non-polar stationary phase (such as C18 or C8) and a polar mobile phase.
A hypothetical HPLC method for the analysis of this compound is presented below. It is important to note that this method is illustrative and would require optimization and validation.
Table 1: Illustrative HPLC Method Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile (B52724) and Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) at a specified wavelength |
Different detectors can be coupled with HPLC for the detection and quantification of this compound. A UV-Vis detector would be a common choice, leveraging the chromophores present in the molecule. For higher sensitivity and selectivity, a mass spectrometry (MS) detector could be employed (HPLC-MS).
Gas Chromatography (GC) (if volatile)
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. The volatility of this compound would need to be assessed to determine the suitability of GC. Due to the presence of the primary amine and amide functional groups, derivatization might be necessary to increase its volatility and thermal stability, thereby improving its chromatographic behavior.
Should the compound or its derivative be amenable to GC analysis, a method would typically involve a capillary column with a suitable stationary phase and a flame ionization detector (FID) or a mass spectrometer (MS) for detection.
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) is a more recent development in liquid chromatography that utilizes smaller particle sizes in the stationary phase (typically <2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. A UPLC method for this compound would be based on similar principles as an HPLC method but with the advantages of improved performance. The scalability of HPLC methods to UPLC is a common practice in analytical laboratories.
Spectroscopic Methods for Quantitative Analysis
Spectroscopic methods provide an alternative or complementary approach to chromatographic techniques for the quantitative analysis of this compound.
Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a chemically identical reference standard. The purity of this compound could be determined by ¹H qNMR by integrating the signals of specific protons in the molecule and comparing them to the integral of a certified internal standard of known concentration. The selection of a suitable internal standard and a deuterated solvent in which both the analyte and the standard are soluble and stable is critical for accurate results.
Table 2: Potential Parameters for qNMR Analysis of this compound
| Parameter | Specification |
| Spectrometer | High-field NMR spectrometer (e.g., 400 MHz or higher) |
| Solvent | Deuterated solvent (e.g., DMSO-d₆, CDCl₃) |
| Internal Standard | A certified reference material with non-overlapping signals (e.g., maleic acid, dimethyl sulfone) |
| Acquisition Parameters | Optimized pulse sequence, relaxation delay, and number of scans |
UV-Vis Spectrophotometry for Concentration Determination
UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for determining the concentration of a substance in solution, provided it absorbs light in the ultraviolet-visible region and there are no interfering substances. This compound, with its aromatic ring, is expected to have a characteristic UV absorbance spectrum.
To determine the concentration, a calibration curve would first be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve, based on the Beer-Lambert law.
Following a comprehensive and exhaustive search of publicly available scientific literature, including scholarly articles, analytical method repositories, and patent databases, it has been determined that specific, validated analytical methods for the quantification and detection of "this compound" in non-biological matrices are not available in the public domain.
The performed searches, which included a wide range of specific and broad queries for the target compound and structurally similar molecules, did not yield any published reports detailing the validation of an analytical methodology as per the requested outline. This includes a lack of specific data regarding:
Specificity: No studies were found that demonstrate the ability of an assay to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity: There are no available data sets defining a concentration range over which the assay response is directly proportional to the concentration of the analyte.
Accuracy: Published data on the closeness of agreement between the true value and the value found by an analytical procedure are not available.
Precision: Information regarding the degree of scatter of a series of measurements under specific conditions (repeatability, intermediate precision) could not be located.
Detection and Quantification Limits: The limits of detection (LOD) and quantification (LOQ) for any analytical method for this specific compound have not been publicly reported.
The absence of this information in the public record indicates that a validated analytical method for "this compound" in non-biological matrices has likely not been published. Therefore, to obtain the data required for the outlined sections, it would be necessary to develop and validate a new analytical method (e.g., using High-Performance Liquid Chromatography [HPLC] or Gas Chromatography [GC] coupled with an appropriate detector) according to established guidelines, such as those from the International Council for Harmonisation (ICH). Such a study would generate the specific data required to define the method's performance characteristics.
Role of 2 Amino N 4 Bromo 2 Fluorophenyl Acetamide in Advanced Organic Synthesis and Materials Precursors
Precursor for Complex Molecular Architectures
The structure of 2-Amino-N-(4-bromo-2-fluorophenyl)acetamide suggests its potential as a versatile precursor in the synthesis of more complex molecules. The presence of multiple reactive sites—the primary amino group, the amide functionality, and the bromo- and fluoro-substituted aromatic ring—offers several avenues for synthetic transformations.
Building Block for Polyfunctionalized Scaffolds
Theoretically, the primary amino group can undergo a variety of reactions, including diazotization, acylation, and alkylation, allowing for the introduction of diverse functional groups. The aromatic bromine atom is a key handle for cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This would allow for the construction of highly functionalized and complex molecular scaffolds.
Intermediate in Multi-Step Total Synthesis Endeavors
In the context of total synthesis, a molecule with this arrangement of functional groups could serve as a key intermediate. For instance, the aniline (B41778) moiety could be part of a larger heterocyclic system, with the acetamide (B32628) side chain providing a point for further elaboration or cyclization. The halogen substituents offer regioselective control for subsequent reactions, a crucial aspect in the lengthy and complex sequences of total synthesis.
Applications in Materials Science
While no specific applications have been documented, the structure of this compound suggests potential as a monomer for the synthesis of novel polymers. The primary amine and the bromo-substituent could potentially be used in polycondensation or cross-coupling polymerization reactions to create polymers with unique electronic or physical properties, influenced by the fluorine and bromine atoms.
Exploration in Agrochemical Synthesis
Many commercial agrochemicals feature halogenated aromatic rings and amide functionalities, as these contribute to bioactivity and metabolic stability. The "this compound" scaffold could theoretically be a precursor for new classes of herbicides, fungicides, or insecticides. The specific substitution pattern might lead to novel modes of action or improved efficacy.
Catalysis and Ligand Development
The amino and amide groups within the molecule present potential coordination sites for metal ions. Derivatives of this compound could be synthesized to act as ligands in catalysis. For example, modification of the amino group could lead to bidentate or tridentate ligands capable of forming stable complexes with transition metals, which could then be explored for their catalytic activity in various organic transformations.
Future Research Directions for 2 Amino N 4 Bromo 2 Fluorophenyl Acetamide Studies
Development of Novel and Sustainable Synthetic Routes
The synthesis of N-phenylacetamide derivatives often involves multi-step processes that may utilize hazardous reagents and generate significant waste. A key area for future research will be the development of novel and sustainable synthetic routes to 2-Amino-N-(4-bromo-2-fluorophenyl)acetamide. Current synthetic approaches for similar compounds, such as the reaction of a substituted aniline (B41778) with an acetylating agent, could be optimized. For instance, the synthesis of 2-amino-N-(p-Chlorophenyl) acetamide (B32628) derivatives involves the reaction of 2-bromo-N-(p-Chlorophenyl) acetamide with various amines. irejournals.com Future research could focus on:
Catalytic Methods: Investigating the use of transition metal or organocatalysts to facilitate the amination step, potentially under milder reaction conditions and with higher atom economy.
Flow Chemistry: Exploring continuous flow processes for the synthesis, which can offer improved safety, scalability, and product consistency compared to batch reactions.
Bio-catalysis: The use of enzymes to catalyze key steps in the synthesis could lead to highly selective and environmentally benign processes.
The development of such methods would not only make the synthesis of this compound more efficient and environmentally friendly but also more amenable to industrial-scale production.
Exploration of Undiscovered Reactivity Pathways
The reactivity of this compound is largely unexplored. The presence of multiple functional groups—an amino group, an amide, a bromine atom, and a fluorine atom on the phenyl ring—suggests a rich and varied chemical reactivity. Future research should aim to systematically investigate the reactivity of this compound. Potential areas of exploration include:
Cross-Coupling Reactions: The bromo-substituent on the phenyl ring is a prime handle for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These would allow for the facile introduction of a wide range of substituents, leading to a library of novel derivatives with potentially interesting biological or material properties.
Derivatization of the Amino Group: The primary amino group can be readily derivatized to form a variety of other functional groups, such as amides, sulfonamides, and imines. This would provide access to a diverse set of compounds for screening in various applications.
Cyclization Reactions: Investigating intramolecular cyclization reactions could lead to the formation of novel heterocyclic scaffolds, which are prevalent in many biologically active molecules. For example, the synthesis of N-phenylacetamide derivatives containing 4-arylthiazole moieties has been reported. nih.gov
A thorough understanding of the reactivity of this compound will be crucial for its application in the synthesis of more complex molecules.
Advanced Computational Modeling for Predictive Synthesis
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work and accelerating the discovery process. Future research on this compound should leverage advanced computational modeling to:
Predict Reaction Outcomes: Density Functional Theory (DFT) calculations can be used to model reaction pathways and predict the feasibility and selectivity of different synthetic transformations. This can help in optimizing reaction conditions and identifying the most promising synthetic routes.
Elucidate Reaction Mechanisms: Computational studies can provide detailed insights into the mechanisms of reactions involving this compound, which can be difficult to probe experimentally.
Virtual Screening: The structure of this compound can be used as a scaffold for in silico design and virtual screening of new molecules with desired properties. Molecular docking studies, for instance, have been used to evaluate N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives as potential antimicrobial and antiproliferative agents. researchgate.net
The integration of computational modeling with experimental studies will be a powerful strategy for unlocking the full potential of this compound.
Investigation of Solid-State Properties for Material Science Applications
The solid-state properties of organic molecules, such as their crystal packing, polymorphism, and electronic properties, are critical for their application in material science. The solid-state properties of this compound are currently unknown and represent a fertile ground for future research. Key areas of investigation should include:
Crystallography: Single-crystal X-ray diffraction studies are needed to determine the precise three-dimensional structure of the molecule and to understand its intermolecular interactions in the solid state. The study of related compounds like 2-Bromo-N-(2-chlorophenyl)acetamide has revealed insights into their molecular conformation and crystal packing. researchgate.net
Polymorphism Screening: A systematic search for different crystalline forms (polymorphs) of the compound is important, as different polymorphs can have vastly different physical properties, such as solubility and melting point.
Electronic Properties: The electronic properties of the compound, such as its HOMO-LUMO gap and its ability to transport charge, should be investigated to assess its potential for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
The exploration of the solid-state properties of this compound could lead to the discovery of new materials with novel applications.
Application in Green Chemistry Methodologies
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Future research should explore the application of this compound within the framework of green chemistry. This could involve:
Use as a Building Block in Green Synthesis: The compound could serve as a key intermediate in the synthesis of more complex molecules using environmentally benign methods.
Development of Greener Analytical Methods: Research could focus on developing new analytical methods for the detection and quantification of this compound that use greener solvents and reagents.
Biodegradability Studies: Assessing the biodegradability of the compound and its derivatives is crucial for understanding their environmental fate and for designing more sustainable chemical products.
Q & A
Q. What are the standard synthetic routes for 2-Amino-N-(4-bromo-2-fluorophenyl)acetamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves coupling 4-bromo-2-fluoroaniline with a protected aminoacetamide precursor. A common approach uses carbodiimide coupling agents (e.g., EDCl) in dichloromethane or DMF under inert conditions. Key parameters include maintaining temperatures between 0–5°C during activation, optimizing stoichiometry (1:1.2 molar ratio of amine to acylating agent), and using triethylamine as a base to neutralize HCl byproducts. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
- Critical Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (activation) | Minimizes side reactions |
| Solvent | Dichloromethane | Enhances reagent solubility |
| Reaction Time | 3–6 hours | Balances conversion vs. degradation |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H NMR (400 MHz, DMSO-d6) reveals aromatic protons (δ 7.2–7.8 ppm), acetamide NH (δ 6.5–6.8 ppm), and the methylene group (δ 3.8–4.1 ppm). F NMR confirms the ortho-fluorine substituent (δ -110 to -115 ppm) .
- IR : Key peaks include N-H stretch (~3300 cm), C=O (1650–1680 cm), and C-Br (550–600 cm) .
- X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 66.4° in analogs) and hydrogen-bonding networks critical for stability .
Q. How is the compound evaluated for preliminary biological activity?
- Methodological Answer : Initial screening employs in vitro assays:
- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) at 10–100 µM concentrations.
- Antimicrobial : Disk diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Anti-inflammatory : COX-2 inhibition assay (IC determination). Positive controls (e.g., ibuprofen) validate results .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s bioactivity?
- Methodological Answer :
- Substituent Engineering : Introducing electron-withdrawing groups (e.g., nitro, sulfonyl) at the 4-position of the phenyl ring increases electrophilicity, enhancing receptor binding. For example, analogs with sulfonyl groups show 2x higher COX-2 inhibition .
- Scaffold Hybridization : Fusion with thiazole or pyrimidine rings (e.g., ) improves metabolic stability. Computational docking (AutoDock Vina) predicts binding affinities to target proteins (e.g., EGFR kinase) .
Q. What strategies resolve contradictions in spectroscopic or bioactivity data?
- Methodological Answer :
- Spectral Discrepancies : Use high-resolution MS (HRMS) to confirm molecular ions and isotopic patterns (e.g., Br/Br ratio). For ambiguous NMR signals, 2D-COSY or HSQC clarifies coupling networks .
- Bioactivity Variability : Replicate assays under controlled O levels (hypoxia vs. normoxia) to assess environmental sensitivity. Dose-response curves (0.1–100 µM) identify non-linear effects .
Q. What mechanistic insights explain the compound’s enzyme inhibition?
- Methodological Answer :
- Kinetic Studies : Lineweaver-Burk plots differentiate competitive vs. non-competitive inhibition. For example, analogs with bromine substituents exhibit mixed inhibition against topoisomerase II ( = 1.2 µM) .
- Molecular Dynamics (MD) Simulations : Trajectories (50 ns, GROMACS) reveal hydrogen bonding between the acetamide NH and catalytic residues (e.g., Asp86 in COX-2) .
Safety and Handling
Q. What protocols ensure safe laboratory handling of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
